
1-((4-Hidroxicroman-4-il)metil)-3-fenilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields. This compound features a chroman ring, which is a bicyclic structure consisting of a benzene ring fused with a dihydropyran ring, and a phenylurea moiety, which is known for its diverse pharmacological properties.
Aplicaciones Científicas De Investigación
1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of the compound 1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the malaria parasite, specifically blocking the formation of male gametes . This suggests that it may affect pathways related to gametogenesis and parasite transmission.
Result of Action
The action of this compound results in the inhibition of male gamete formation in the malaria parasite, thereby blocking the transmission of the parasite to the mosquito . This makes it a potential candidate for the development of transmission-blocking antimalarials .
Análisis Bioquímico
Cellular Effects
1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea has been found to have significant effects on the malaria parasite life cycle. It blocks male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity .
Molecular Mechanism
The molecular mechanism of action of 1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea is not fully understood. It is known that similar compounds have been found to interact with the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylurea Moiety: The phenylurea moiety is introduced by reacting the chroman derivative with phenyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger quantities of reactants and solvents while maintaining reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the urea moiety or the chroman ring.
Substitution: The phenylurea moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of reduced chroman or urea derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-((4-Hydroxychroman-4-yl)methyl)-sulphonamide: Known for its antimalarial activity by inhibiting Plasmodium gametogenesis.
N-((4-Hydroxychroman-4-yl)methyl)cinnamamide: Investigated for its potential therapeutic applications.
Propiedades
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(19-13-6-2-1-3-7-13)18-12-17(21)10-11-22-15-9-5-4-8-14(15)17/h1-9,21H,10-12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYZQVLCKHWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
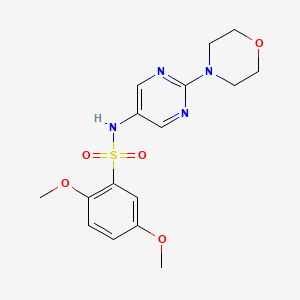
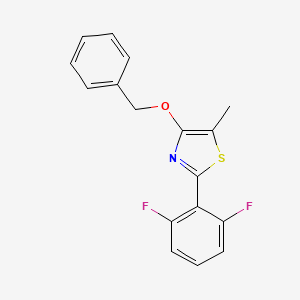
![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)
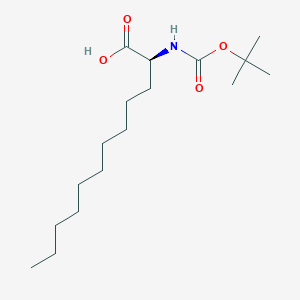
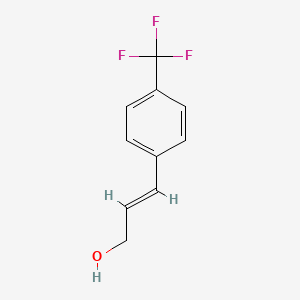

![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)
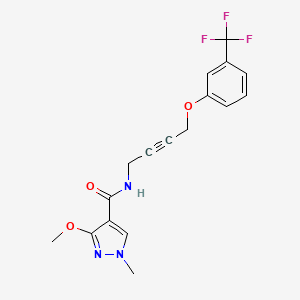

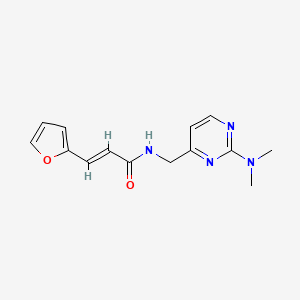

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2466859.png)

![N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2466861.png)
